molecular formula C10H12O3 B1598533 2-(4-Methoxy-2-methylphenyl)acetic acid CAS No. 942-97-2

2-(4-Methoxy-2-methylphenyl)acetic acid

Cat. No. B1598533
CAS RN: 942-97-2
M. Wt: 180.2 g/mol
InChI Key: VYKZQEAQZIYXFI-UHFFFAOYSA-N
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Description

“2-(4-Methoxy-2-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H10O3 . It is also known by other names such as “Acetic acid, 2-(4-methylphenoxy)-” and "P-METHYLPHENOXYACETIC ACID" .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases such as the NIST Chemistry WebBook . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Carboxylic acids like “this compound” donate hydrogen ions if a base is present to accept them. They react with all bases, both organic (for example, the amines) and inorganic. Their reactions with bases, called “neutralizations”, are accompanied by the evolution of substantial amounts of heat .


Physical And Chemical Properties Analysis

“this compound” is a pale yellow or off-white colored flakes . It has a molecular weight of 166.174 Da .

Scientific Research Applications

Synthesis and Biological Activities

  • Biological Activities of Azomethines and 4-Thiazolidinones : This study describes the preparation of compounds from 2-methoxy-5-methylphenyl thiosemicarbazide and their evaluation for antimicrobial and antitubercular activities. Some compounds also demonstrated potential for anticancer properties (Hirpara, Parekh, & Parekh, 2003).

Chemical Synthesis and Analysis

  • Indole-2-Acetic Acid Methyl Esters Synthesis : This research outlines the synthesis of various intermediate compounds, including 5-methoxy-2-nitrophenylacetic acid, which is a related compound (Modi, Oglesby, & Archer, 2003).
  • Mass Fragmentographic Determination : The study developed methods for determining 4-hydroxy-3-methoxyphenyl acetic acid in various human and animal tissues, demonstrating its utility in biochemical analysis (Sjöquist, Lindström, & Anggard, 1973).

Antimicrobial Properties

  • Antimicrobial Evaluation of Thiadiazole Derivatives : This research synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities against several microbial strains, highlighting the potential pharmaceutical applications (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Drug Metabolism and Pharmacokinetics

  • Study on 4-Bromo-2,5-Dimethoxyphenethylamine Metabolism : This research identified various metabolites of 4-Bromo-2,5-Dimethoxyphenethylamine in rats, including 4-bromo-2,5-dimethoxyphenylacetic acid, contributing to our understanding of drug metabolism (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Crystallography and Molecular Structure

  • Crystal Structure of Bromo-Methoxyphenylacetic Acid : The study presents the synthesis and crystal structure of 3-Bromo-4-methoxyphenylacetic acid, providing insights into molecular geometry and interactions (Guzei, Gunderson, & Hill, 2010).

Safety and Hazards

This compound is considered hazardous. It severely irritates skin and eyes and may be toxic by ingestion . It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes .

Mechanism of Action

Target of Action

It is identified as a plasma metabolite . Plasma metabolites can interact with various biological targets, including enzymes, receptors, and transport proteins, influencing their function and playing a role in various physiological processes.

Mode of Action

It has been used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes . These complexes can interact with biological targets, leading to changes in cellular processes.

Result of Action

2-(4-Methoxy-2-methylphenyl)acetic acid has been identified as a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between non-small cell lung carcinoma (NSCLC) patients and healthy controls . This suggests that the compound may have a role in the development or progression of NSCLC.

properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-9(13-2)4-3-8(7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKZQEAQZIYXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404289
Record name 2-(4-methoxy-2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

942-97-2
Record name 2-(4-methoxy-2-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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